REACTION_CXSMILES
|
[C:1]1([C:7]2[O:11][N:10]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:17]N1C(=O)CCC1=O>C(O)(C(F)(F)F)=O>[I:17][C:8]1[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:10][O:11][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (150 mL) and water (150 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with a 1N aqueous solution of sodium hydroxide (150 mL)
|
Type
|
WASH
|
Details
|
washed with a 3% aqueous solution of sodium bisulfite (2×150 mL)
|
Type
|
WASH
|
Details
|
washed with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NOC1C1=CC=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.7 mmol | |
AMOUNT: MASS | 4.69 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |